(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline
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Overview
Description
(S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is a chiral organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution or addition.
Coupling with Aniline: The final step involves coupling the trifluoromethylated pyrrolidine with an aniline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and automated systems are used to ensure high enantioselectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups attached to the pyrrolidine or aniline moieties.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aniline ring, using reagents like halogens, sulfonyl chlorides, or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, alkylating agents.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted aniline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The trifluoromethyl group is known to enhance the binding affinity and selectivity of ligands for certain biological targets, making this compound valuable in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of drugs targeting neurological disorders, inflammation, and other medical conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique properties can enhance performance characteristics such as durability, chemical resistance, and thermal stability.
Mechanism of Action
The mechanism of action of (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The pyrrolidine ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]benzene
- (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]phenol
- (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]pyridine
Uniqueness
Compared to similar compounds, (S)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline stands out due to the presence of the aniline moiety, which can engage in additional interactions such as π-π stacking and hydrogen bonding. This can enhance its binding affinity and specificity for certain targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H13F3N2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
4-[(2S)-2-(trifluoromethyl)pyrrolidin-1-yl]aniline |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)10-2-1-7-16(10)9-5-3-8(15)4-6-9/h3-6,10H,1-2,7,15H2/t10-/m0/s1 |
InChI Key |
CLJVIYRZQWRFSW-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC=C(C=C2)N)C(F)(F)F |
Canonical SMILES |
C1CC(N(C1)C2=CC=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
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